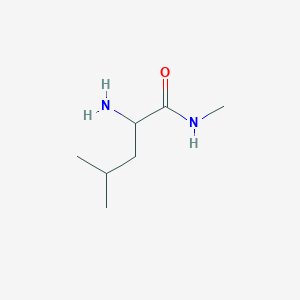

2-amino-N,4-dimethylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

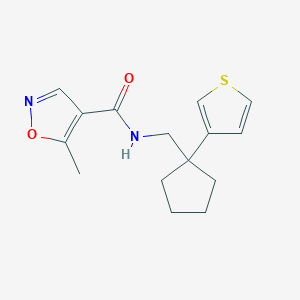

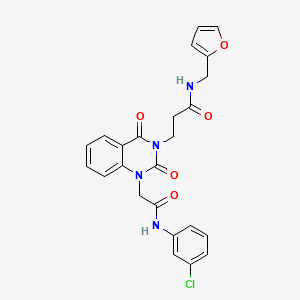

2-amino-N,4-dimethylpentanamide is a chemical compound with the CAS Number 98433-16-0 . It has a molecular weight of 144.22 .

Molecular Structure Analysis

The InChI code for 2-amino-N,4-dimethylpentanamide is1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10) . This indicates that the compound has a molecular formula of C7H16N2O. Physical And Chemical Properties Analysis

2-amino-N,4-dimethylpentanamide is a liquid at room temperature . Its storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Reactivity with Lysine in Allergenic Compounds

2,5-Dimethyl-p-benzoquinonediimine, a derivative of p-amino aromatic compounds (allergens), demonstrates reactivity with lysine. This study highlighted the role of amino acids like lysine in allergic contact dermatitis induction by chemicals. It was observed that N-formylation and adduct formation with amino acids occur due to the reactivity of such compounds with lysine-containing peptides or proteins (Eilstein et al., 2007).

Potential in Diabetes Treatment

A derivative, (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide, emerged as a promising candidate for treating type 2 diabetes. It showed potent inhibition of dipeptidyl peptidase IV (DPP-4), crucial for managing diabetes (Edmondson et al., 2006).

Use in Synthetic Chemistry

N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been a useful reagent for preparing imidazole-amine ligands with varying second-coordination spheres. This versatility aids in synthesizing a range of ligands important for chemical research (Cheruzel et al., 2011).

Neuroprotective Properties

Dimethyl sulfoxide (DMSO), a solvent used in neuroscience, suppresses ion currents and calcium influx induced by glutamate in hippocampal neurons. This finding indicates a potential role for DMSO in neuroprotective strategies against excitotoxicity (Lu & Mattson, 2001).

Protein-Protein Interaction Studies

An amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide was developed for studying protein-protein interactions. Its fluorescence properties are highly sensitive to changes in the local solvent environment, making it a valuable tool in biochemical research (Loving & Imperiali, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-N,4-dimethylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBDTAYIDBPBRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)

![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)

![2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2373699.png)